molecular formula C19H29N3O3 B11807578 tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11807578
M. Wt: 347.5 g/mol
InChI Key: ZGVKKPWACLXHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure. It is used primarily in research and development within the pharmaceutical and chemical industries. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-6-morpholinopyridine with pyrrolidine-1-carboxylate under controlled conditions. The reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The product is then purified through various chromatographic techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential lead compound in drug discovery for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of functional groups, which allows for versatile chemical reactivity and specific biological interactions. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14-12-17(21-8-10-24-11-9-21)20-13-15(14)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3

InChI Key

ZGVKKPWACLXHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.